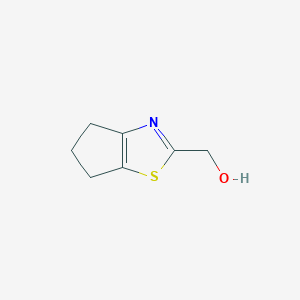
2-Amino-3-methyl-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-4-nitrobenzoic acid is an aromatic compound with a nitro group, an amino group, and a carboxylic acid group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-3-methyl-4-nitrobenzoic acid can be synthesized through several methodsThe nitration process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring . The amino group can then be introduced through a reduction reaction using reagents such as tin and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific solvents may be used to enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid, or catalytic hydrogenation, are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methyl-4-nitrobenzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-3-methyl-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular components, leading to antimicrobial or antifungal effects. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules . The amino group can also participate in hydrogen bonding and other interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-nitrobenzoic acid: Similar structure but different position of the nitro group.
3-Methyl-4-nitrobenzoic acid: Lacks the amino group.
4-Amino-3-nitrobenzoic acid: Similar structure but different position of the amino group.
Uniqueness
2-Amino-3-methyl-4-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both amino and nitro groups on the benzene ring allows for a wide range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
332082-31-2 |
|---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
2-amino-3-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-6(10(13)14)3-2-5(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
AINYBPQEGWONCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1N)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)


